N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide
Description
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide (hereafter referred to as the target compound) is a pyrimidine-based small molecule featuring a 6-methylpyrimidine core substituted with a pyrrolidine group at position 2 and an anilino linker at position 2. The aniline moiety is further functionalized with a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-13-18(24-20(21-14)25-10-2-3-11-25)22-15-6-8-16(9-7-15)23-19(26)17-5-4-12-27-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZXGHRRHWWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their functionalization and coupling with the furan ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling pathways and receptor interactions.
Medicine: Its potential therapeutic benefits are being explored in drug discovery, particularly for its activity against certain diseases.
Mechanism of Action
The mechanism of action of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings are known to enhance binding affinity and selectivity, potentially leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Modified Substituents
Compound A : (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2)
- Structural Differences: Replaces the pyrrolidine group with a morpholine-ethoxy substituent. Incorporates a trifluoromethyl group and a cyanopyrimidine moiety.
- Functional Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the target compound’s methyl group.
Compound B : N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (Acta Cryst. E67, o3162)
- Structural Differences :
- Features dual chlorophenyl groups instead of the target compound’s furan-2-carboxamide.
- Lacks the pyrrolidine substituent.
- Functional Implications :
Compounds with Alternative Linkers
Compound C : N-(tert-Butyl)-3-((5-methyl-2-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide dihydrochloride hydrate (1374744-69-0)
- Structural Differences :
- Replaces the furan-carboxamide with a benzenesulfonamide group.
- Includes a pyrrolidin-1-yl ethoxy linker.
- Dihydrochloride salt form increases aqueous solubility compared to the neutral target compound .
Compound D : N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-methoxyphenyl)urea (G869-0916)
- Structural Differences: Substitutes the pyrrolidine group with dimethylamino and replaces the furan-carboxamide with a urea linker.
- Functional Implications: The urea linker introduces dual hydrogen-bond donors, which may enhance binding specificity but reduce membrane permeability. Dimethylamino group increases basicity, altering pharmacokinetic properties compared to the target compound’s pyrrolidine .
Compounds with Heterocyclic Variations
Compound E : (E)-3-(Thiophen-2-yl)acrylic acid (15690-25-2)
- Structural Differences :
- Uses a thiophene-acrylic acid moiety instead of pyrimidine.
- Functional Implications :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Pyrrolidine, Furan-2-carboxamide | ~395.4 g/mol* | Moderate lipophilicity |
| Compound A (EP 4 374 877) | Pyrimidine-Pyrrolo | Trifluoromethyl, Morpholine-ethoxy | ~720.7 g/mol | High metabolic stability |
| Compound B (Acta Cryst.) | Pyrimidine | Chlorophenyl, Anilinomethyl | ~450.9 g/mol | Antibacterial activity |
| Compound D (G869-0916) | Pyrimidine | Dimethylamino, Urea | 392.46 g/mol | Enhanced hydrogen bonding |
*Estimated based on structural formula.
Biological Activity
N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of the compound's properties and applications.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrrolidine group, which contributes to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 312.37 g/mol. The presence of various functional groups enhances its solubility and pharmacokinetic profile, making it a candidate for further pharmacological studies.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrimidine ring with a pyrrolidine substitution |
| Functional Groups | Amine, furan, and carboxamide groups |
| Molecular Weight | 312.37 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell survival and apoptosis.
- Antimicrobial Properties : In vitro assays have demonstrated efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific protein targets involved in cell signaling and metabolic processes.
Case Studies
-
Antitumor Activity :
- A study evaluated the compound's effect on various cancer cell lines using the MTT assay, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound was found to induce apoptosis through caspase activation pathways.
-
Antimicrobial Testing :
- The compound was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. Results indicated that it exhibited notable antibacterial activity comparable to standard antibiotics.
-
Anti-inflammatory Study :
- In a model of inflammation induced by lipopolysaccharide (LPS), the compound reduced pro-inflammatory cytokine levels (IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.
Summary of Biological Activities
| Activity Type | Assay Method | Results |
|---|---|---|
| Antitumor | MTT Assay | Significant growth inhibition |
| Antimicrobial | Disk Diffusion | Effective against bacterial strains |
| Anti-inflammatory | Cytokine Assay | Reduced IL-6 and TNF-alpha levels |
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Pyrimidine Derivative : The reaction begins with the synthesis of 6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4(3H)-one.
- Amidation Reaction : This intermediate is then reacted with furan-2-carboxylic acid derivatives under controlled conditions to yield the final product.
- Purification : The crude product is purified using recrystallization or chromatography techniques to obtain high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
